Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
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Overview
Description
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, 4-aminophenylalanine, is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Peptide Synthesis: The Boc protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions.
Bioconjugation: Employed in the preparation of bioconjugates for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is primarily related to its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-3-(4-nitrophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Methyl (2R)-3-(4-methoxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the amino group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m1/s1 |
InChI Key |
UUSXEIQYCSXKPN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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